Cis-(3-methylpiperidin-2-yl)methanol hydrochloride
Overview
Description
Cis-(3-methylpiperidin-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-(3-methylpiperidin-2-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methylpiperidine.
Hydroxymethylation: The 3-methylpiperidine undergoes hydroxymethylation to introduce the hydroxymethyl group at the 2-position. This step often involves the use of formaldehyde and a reducing agent such as sodium borohydride.
Cis-Selective Hydrogenation: The hydroxymethylated product is then subjected to cis-selective hydrogenation to ensure the correct stereochemistry. Catalysts such as palladium on carbon (Pd/C) are commonly used.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cis-(3-methylpiperidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 3-methylpiperidine-2-carboxylic acid or 3-methylpiperidine-2-carbaldehyde.
Reduction: 3-methylpiperidin-2-ylmethane.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Cis-(3-methylpiperidin-2-yl)methanol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.
Biological Studies: It is used in studies investigating the structure-activity relationships of piperidine derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Cis-(3-methylpiperidin-2-yl)methanol hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with neurotransmitter receptors or enzymes in the central nervous system. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-methylpiperidine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-methylpiperidine: Different substitution pattern, leading to different chemical and biological properties.
Piperidine-2-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
Cis-(3-methylpiperidin-2-yl)methanol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its cis-configuration is particularly important for its interaction with biological targets and its use in stereoselective synthesis.
Properties
IUPAC Name |
[(2S,3R)-3-methylpiperidin-2-yl]methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-2-4-8-7(6)5-9;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPOWFNRGDTKSH-ZJLYAJKPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN[C@@H]1CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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